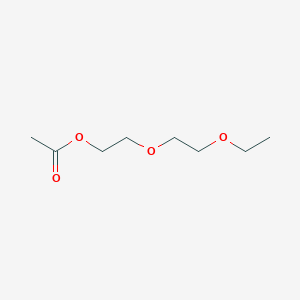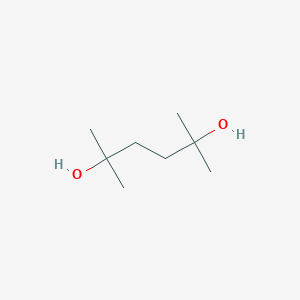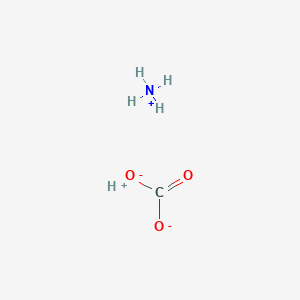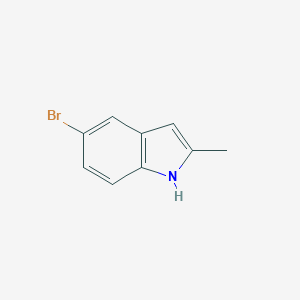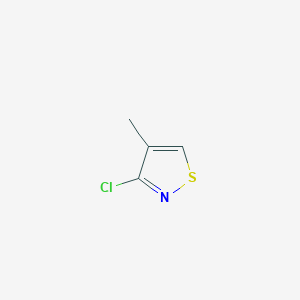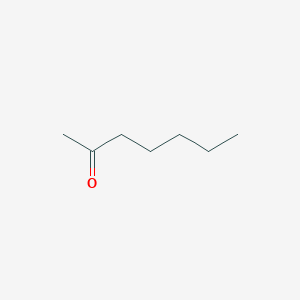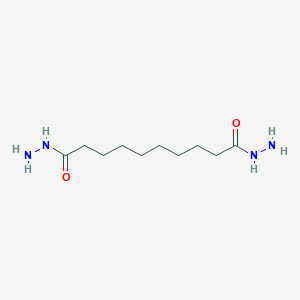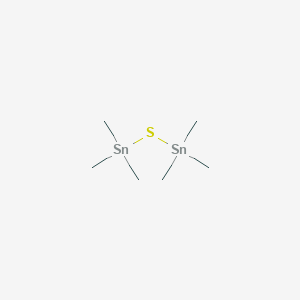
Hexamethyldistannathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethyldistannathiane (HMDT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. HMDT is a member of the thioether family and is composed of tin, carbon, and sulfur atoms. The compound has a molecular formula of (CH3)6Sn2S2 and a molecular weight of 383.16 g/mol. HMDT is an oily, colorless, and odorless liquid that is highly soluble in organic solvents.
Mécanisme D'action
The mechanism of action of Hexamethyldistannathiane is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and enzymes, leading to changes in their structure and function. Hexamethyldistannathiane has also been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Effets Biochimiques Et Physiologiques
Hexamethyldistannathiane has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Hexamethyldistannathiane has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Hexamethyldistannathiane in laboratory experiments is its ease of synthesis. The compound is relatively easy to synthesize and purify, making it a useful reagent in organic synthesis. However, Hexamethyldistannathiane is a highly reactive compound and can be hazardous if not handled properly. The compound is also sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the study of Hexamethyldistannathiane. One area of research is the development of new synthetic routes for the compound. Another area of research is the investigation of the compound's potential applications in medicine and agriculture. Additionally, the mechanism of action of Hexamethyldistannathiane needs to be further elucidated to fully understand its biological effects.
Conclusion:
In conclusion, Hexamethyldistannathiane is a unique chemical compound that has potential applications in various fields of science. The compound's ease of synthesis and reactivity make it a useful reagent in organic synthesis. Hexamethyldistannathiane has also been shown to have a range of biological effects, including anti-inflammatory and anticancer properties. Further research is needed to fully understand the potential applications of Hexamethyldistannathiane and its mechanism of action.
Méthodes De Synthèse
The synthesis of Hexamethyldistannathiane involves the reaction of hexamethylditin with sulfur. The reaction is carried out in the presence of a catalyst such as copper or iron. The product is then purified by distillation or chromatography. The synthesis of Hexamethyldistannathiane is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Hexamethyldistannathiane has been extensively studied for its potential applications in various fields of science. One of the most significant applications of Hexamethyldistannathiane is in the field of organic synthesis. Hexamethyldistannathiane can be used as a reagent in organic reactions to form carbon-sulfur bonds. The compound has also been used in the synthesis of organotin compounds, which have potential applications in the fields of medicine and agriculture.
Propriétés
Numéro CAS |
1070-91-3 |
|---|---|
Nom du produit |
Hexamethyldistannathiane |
Formule moléculaire |
C6H18SSn2 |
Poids moléculaire |
359.7 g/mol |
Nom IUPAC |
trimethyl(trimethylstannylsulfanyl)stannane |
InChI |
InChI=1S/6CH3.S.2Sn/h6*1H3;;; |
Clé InChI |
IZRRIUZHPNJUCU-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)S[Sn](C)(C)C |
SMILES canonique |
C[Sn](C)(C)S[Sn](C)(C)C |
Autres numéros CAS |
1070-91-3 |
Pictogrammes |
Acute Toxic; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



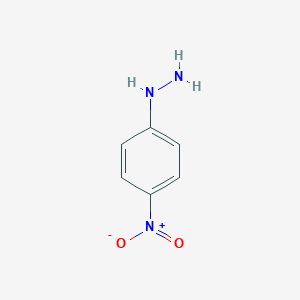
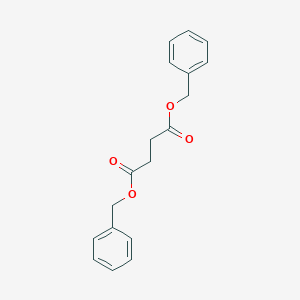
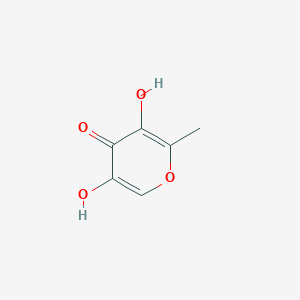
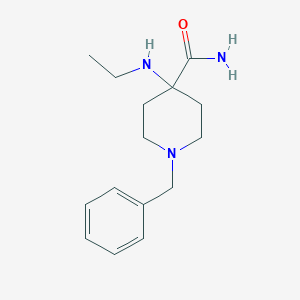
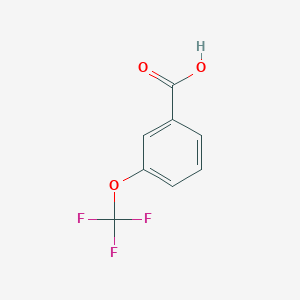
![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)
